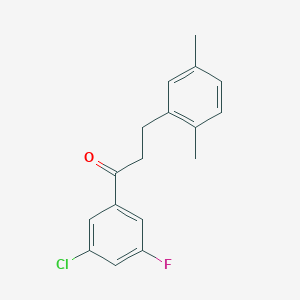

3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJRGRSTAFHVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644753 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-92-9 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(2,5-dimethylphenyl)-5’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required product specifications.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of the ketone group to an alcohol.

Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these halogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Amino derivatives, thiol derivatives.

Wissenschaftliche Forschungsanwendungen

3’-Chloro-3-(2,5-dimethylphenyl)-5’-fluoropropiophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3’-Chloro-3-(2,5-dimethylphenyl)-5’-fluoropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

- 3’-Chloro-3-(2,5-dimethylphenyl)-4’-fluoropropiophenone

- 3’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone

Comparison: Compared to its analogs, 3’-Chloro-3-(2,5-dimethylphenyl)-5’-fluoropropiophenone exhibits unique reactivity due to the position of the fluorine atom. This positional difference can influence the compound’s chemical behavior, biological activity, and potential applications. Its distinct structure makes it a valuable compound for specific research and industrial purposes.

Biologische Aktivität

3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone (CAS Number: 898755-14-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Research indicates that compounds similar to 3'-chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone often exhibit anticancer properties through various mechanisms, including:

- Inhibition of Cell Proliferation : Studies have shown that derivatives of this class can inhibit the proliferation of cancer cells, with IC50 values indicating effective concentrations for inducing cell death .

- Induction of Apoptosis : The compound may activate apoptotic pathways, involving caspase activation and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase), leading to programmed cell death .

- Cell Cycle Arrest : Compounds in this category have been observed to cause cell cycle arrest at specific phases (e.g., G2/M phase), which is critical in cancer treatment strategies .

Anticancer Activity

A comprehensive study evaluated various derivatives of related compounds against different cancer cell lines. The findings are summarized in the following table:

| Compound | Cancer Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | SKBR-3 (Breast) | 2.0 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 1.5 | Cell cycle arrest |

| Compound C | HeLa (Cervical) | 3.0 | Apoptosis induction |

These results indicate that the derivatives, including those structurally related to 3'-chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone, demonstrate significant anticancer properties through multiple mechanisms .

Case Studies

- Case Study on SKBR-3 Cells :

- In Vivo Studies :

Structure-Activity Relationship (SAR)

The biological activity of 3'-chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone is influenced by its structural features. Key observations include:

Q & A

Q. How can forced degradation studies inform analytical method development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.